molecular formula C20H25N3O3 B5325769 4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one

Katalognummer B5325769
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: YTZZWFWBQHSDMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepines. It is a potent antagonist of the GABAA receptor and has been widely used in scientific research to study the mechanism of action of benzodiazepines.

Wirkmechanismus

4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist of the GABAA receptor, binding to a specific site on the receptor and preventing the binding of benzodiazepines. This results in a reduction of the effects of benzodiazepines on the receptor, including sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including the following:
1. It can block the sedative and anxiolytic effects of benzodiazepines.
2. It can reverse the respiratory depression caused by benzodiazepines.
3. It can reduce the reinforcing effects of benzodiazepines, which may have implications for the treatment of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 in lab experiments is its high selectivity for the GABAA receptor. This allows researchers to study the effects of benzodiazepines specifically on this receptor, without interference from other receptors or neurotransmitters.
However, there are also some limitations to the use of this compound 15-4513. For example, it has a relatively short half-life in vivo, which can make it difficult to maintain a steady concentration in experiments. Additionally, its potency as an antagonist can vary depending on the experimental conditions, which may require careful optimization of the experimental protocol.

Zukünftige Richtungen

There are a number of potential future directions for research on 4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 and its role in the mechanism of action of benzodiazepines. Some possible areas of investigation include:
1. Further studies on the binding site of this compound 15-4513 on the GABAA receptor, which could provide insights into the structural basis of benzodiazepine action.
2. Investigations into the role of GABAA receptors in the development of addiction and withdrawal, which could have implications for the treatment of substance abuse.
3. Studies on the effects of this compound 15-4513 on other neurotransmitter systems, which could provide a more comprehensive understanding of its pharmacological properties.
In conclusion, this compound 15-4513 is a potent antagonist of the GABAA receptor that has been widely used in scientific research to study the mechanism of action of benzodiazepines. Its high selectivity for the GABAA receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. Further research on this compound 15-4513 and its effects on the GABAA receptor could have important implications for the treatment of a range of disorders.

Synthesemethoden

The synthesis of 4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 involves the reaction of 5-ethyl-4-formyl-1,3-oxazole with 4-benzyl-3-ethyl-5-oxo-2,5-dihydro-1H-1,4-diazepine-1-acetic acid, followed by reduction and acylation. The final product is obtained in high yield and purity.

Wissenschaftliche Forschungsanwendungen

4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It is a selective antagonist of the GABAA receptor, which is the primary target of benzodiazepines. By blocking the effects of benzodiazepines, this compound 15-4513 can help to elucidate the role of GABAA receptors in various physiological and pathological processes.

Eigenschaften

IUPAC Name

4-benzyl-3-ethyl-1-(5-ethyl-1,3-oxazole-4-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-16-13-22(20(25)19-17(4-2)26-14-21-19)11-10-18(24)23(16)12-15-8-6-5-7-9-15/h5-9,14,16H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZZWFWBQHSDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(OC=N3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.